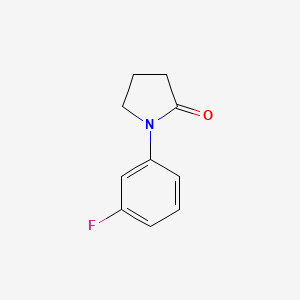

1-(3-Fluorophenyl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10FNO |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

1-(3-fluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H10FNO/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2 |

InChI Key |

LFSSACFZGXDKQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preclinical Pharmacological Investigations of 1 3 Fluorophenyl Pyrrolidin 2 One and Analogues

General Biological Activities of Pyrrolidinone Scaffolds

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. nih.govresearchgate.netfrontiersin.orgnih.govnih.gov Its derivatives have been explored for their potential as anti-inflammatory, antimicrobial, anticancer, antidepressant, and anticonvulsant agents. frontiersin.orgresearchgate.net

Anti-Inflammatory Effects

Derivatives of the pyrrolidinone scaffold have shown notable anti-inflammatory properties. frontiersin.org Certain compounds containing this structural motif inhibit key mediators of the inflammatory response, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, as well as cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comresearchgate.net The anti-inflammatory effects are also attributed to the inhibition of enzymes involved in inflammation and the neutralization of free radicals that contribute to cellular damage. mdpi.com

Antimicrobial Potential

The pyrrolidinone core is a constituent of various compounds with demonstrated antimicrobial activity. frontiersin.orgnih.gov Research has shown that pyrrolidinone derivatives are effective against a range of bacterial and fungal pathogens. nih.gov Some synthetic derivatives have exhibited moderate to low activity against both bacteria and fungi. nih.gov For instance, certain pyrrolidinone derivatives have shown notable potency against Pseudomonas aeruginosa, a bacterium known for its resistance to multiple antibiotics. tandfonline.com The introduction of specific chemical groups, such as those with strong electron-withdrawing properties like trifluoromethyl (CF3), has been found to enhance the antimicrobial activity of the pyrrolidinone ring. tandfonline.com Furthermore, some derivatives have shown efficacy against vancomycin-resistant Enterococcus faecalis (VRE). rdd.edu.iq

Anticancer Activity

The pyrrolidinone scaffold is a key component in the development of novel anticancer agents. frontiersin.orgresearchgate.net Derivatives have demonstrated cytotoxicity against various human cancer cell lines. nih.govresearchgate.net For example, 2-pyrrolidinone, isolated from Brassica oleracea var. capitata, has shown cytotoxic effects on HeLa and PC-3 cancer cells, with its antiproliferative action mediated through cell cycle arrest in the G0/G1 phase. nih.gov The anticancer potential of pyrrolidinone derivatives is often enhanced by incorporating other bioactive moieties. For instance, the addition of a 3,4,5-trimethoxyphenyl group has been shown to improve the anticancer potency of pyrrolidone derivatives. mdpi.com Similarly, the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the pyrrolidone structure has been found to significantly enhance anticancer activity against human A549 lung epithelial cells. mdpi.com Hybrid molecules combining pyrrolidinedione and thiazolidinone scaffolds have also shown promise as anticancer agents, inducing apoptosis in breast carcinoma cells. nih.gov

Antidepressant Properties

Pyrrolidinone derivatives have been investigated for their potential as antidepressant agents. researchgate.netnih.gov The core structure is found in compounds with antidepressant-like activity. researchgate.net Some derivatives have shown affinity for the serotonin (B10506) 5-HT1A receptor and the serotonin transporter (SERT), both of which are key targets in the treatment of depression. researchgate.netnih.gov The antidepressant-like effects of some pyrrolidinone derivatives are thought to be related to their interaction with the monoamine system. researchgate.net

Anticonvulsant Activity

The pyrrolidinone scaffold is a well-established pharmacophore in the field of anticonvulsant drug discovery. nih.govnih.govdrugs.com Levetiracetam, a notable anticonvulsant drug, features a pyrrolidinone core. drugs.com Numerous derivatives have been synthesized and evaluated for their ability to suppress seizures in preclinical models. nih.govnih.gov For instance, certain novel pyrrolidin-2-one derivatives have demonstrated anticonvulsant activity in both the maximal electroshock-induced seizure (MES) and pentetrazole (PTZ)-induced seizure models in mice. nih.gov The mechanism of action for some of these derivatives is thought to involve affinity for serotonergic or α1-adrenergic receptors, as well as potential GABA-ergic activity. nih.gov Hybrid compounds based on the pyrrolidine-2,5-dione frame have also shown broad-spectrum anticonvulsant activity, potentially through their influence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Specific Biological Activities of Fluorophenyl-Substituted Pyrrolidinones

The introduction of a fluorophenyl group to the pyrrolidinone scaffold can significantly influence its biological activity. Fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn enhance its pharmacological profile.

Research into fluorophenyl-substituted pyrrolidinones has revealed a range of biological activities. For example, some fluorinated derivatives have been investigated as selective inhibitors of phosphodiesterase 4D (PDE4D), an enzyme implicated in various neurological and inflammatory disorders. nih.gov In one study, a series of compounds with a 3-difluoromethoxy-4-methoxy-phenyl group attached to a pyrrolidinone-related core showed potent PDE4D inhibitory activity. nih.gov

Furthermore, the presence of a fluorophenyl group can be found in pyrrolidinone derivatives with potential anticancer properties. For instance, (2E,4E)-2-(4-chlorostyryl)-4-benzylidene-N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide demonstrated significant inhibition of cancer cell proliferation against a panel of human cancer cell lines. researchgate.net The IC50 values for this compound were 5.56 µM against C-33A, 9.15 µM against CaSki, 12.5 µM against SiHa, 21.4 µM against HeLa, and 14.5 µM against HepG2 cells. researchgate.net

The position of the fluorine atom on the phenyl ring can also be crucial for activity. In a series of 1,2,4-oxadiazole (B8745197) pyrrolidine (B122466) derivatives tested for their antibacterial activity by inhibiting DNA gyrase, compounds containing a 4-chlorophenyl group showed significant inhibitory action. frontiersin.org This highlights the importance of the specific substitution pattern on the phenyl ring for biological efficacy.

Table 1: Anticancer Activity of a Fluorophenyl-Substituted Pyrrolidinone Derivative IC50 values of (2E,4E)-2-(4-chlorostyryl)-4-benzylidene-N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide against various cancer cell lines. researchgate.net

| Cell Line | IC50 (µM) |

| C-33A | 5.56 |

| CaSki | 9.15 |

| SiHa | 12.5 |

| HeLa | 21.4 |

| HepG2 | 14.5 |

Neurological and Psychiatric Disorder Research

The inherent ability of the pyrrolidin-2-one structure to cross the blood-brain barrier has made it a focal point for CNS drug discovery. Analogues of 1-(3-Fluorophenyl)pyrrolidin-2-one have been synthesized and evaluated for a variety of neurological and psychiatric applications, leveraging different mechanisms of action.

Research into phenylpyrrolidinone derivatives has revealed their potential as both neuroprotective and analgesic agents.

Neuroprotection: A novel derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, has demonstrated significant neuroprotective effects. nih.govresearchgate.net In vitro studies using cortical neurons from newborn rats showed that this compound provided significant protection against glutamate-induced excitotoxicity. nih.govresearchgate.net Further in vivo testing in a rat model of acute focal cerebral ischemia (stroke) confirmed its neuroprotective activity. nih.govdntb.gov.ua Animals treated with the compound exhibited a significant reduction in neurological deficit, improved neurological symptom regression, and enhanced exploratory behavior. nih.govresearchgate.netdntb.gov.ua These findings suggest that the 4-phenylpyrrolidinone-2 scaffold is a promising starting point for developing agents to restore cognitive functions after ischemic brain injury. nih.govresearchgate.net A patent has also indicated that certain 1-phenylpyrrolidin-2-one derivatives are being investigated as inhibitors of the PERK enzyme, a pathway involved in the unfolded protein response that is activated in various neurodegenerative diseases and brain injuries. google.com

Pain Management: The pyrrolidin-2-one core has been incorporated into novel compounds designed to modulate pain pathways. A series of benzoxazole-linked 4-(Benzo[d]oxazol-2-yl)-1-phenylpyrrolidin-2-one derivatives were designed as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govsemanticscholar.org By inhibiting MAGL, these compounds increase the levels of 2-AG, which has known analgesic effects. nih.govsemanticscholar.org In a formalin-induced nociception test in rodents, a model for inflammatory pain, one of the lead compounds significantly reduced the pain response in both the acute and late phases in a dose-dependent manner, showing better potency than the standard drug gabapentin (B195806) at a 30 mg/kg dose. nih.govsemanticscholar.org This line of research highlights the potential of phenylpyrrolidinone analogues as antinociceptive agents by targeting the endocannabinoid system. nih.gov

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. The pyrrolidin-2-one scaffold has been explored for this purpose. In one study, a library of novel pyrrolidin-2-one derivatives was rationally designed based on a previously reported lead compound that showed anti-Alzheimer's properties. researchgate.net These new compounds were evaluated in silico for their ability to bind to AChE. researchgate.net

Molecular docking studies predicted that these compounds would be potent AChE inhibitors, with several showing higher docking scores than the approved drug Donepezil. researchgate.net The most promising compounds from these simulations were then synthesized for further investigation. researchgate.net

| Compound | Docking Score (Glide Module) |

|---|---|

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a) | -18.59 |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one (14d) | -18.057 |

| Donepezil (Reference Drug) | -17.257 |

Data sourced from a 2022 study on rationally designed pyrrolidin-2-one derivatives as potential AChE inhibitors. researchgate.net

Another line of research investigated dispiro pyrrolidine derivatives, which were found to inhibit both acetylcholinesterase and butyrylcholinesterase (BChE), with a notably better inhibitory activity against BChE. dntb.gov.ua As BChE activity increases in the later stages of Alzheimer's disease, compounds that can inhibit both enzymes are of significant interest. dntb.gov.ua These preclinical findings underscore the versatility of the pyrrolidin-2-one scaffold in designing potential therapies for Alzheimer's disease.

Preclinical investigations have identified 1-phenylpyrrolidin-2-one analogues as the first small-molecule antagonists for the relaxin-3/RXFP3 receptor system. smolecule.commedchemexpress.com The relaxin-3/RXFP3 system is implicated in regulating stress responses, appetite, and motivation, making its antagonists potential therapeutics for conditions like obesity and addiction. smolecule.commedchemexpress.com

Through a high-throughput screening campaign, a hit compound was identified, which served as the basis for focused structure-activity relationship (SAR) studies. smolecule.com This research led to the development of optimized antagonists. The initial hit compound, a benzylpyrrolidinone, demonstrated modest but confirmed antagonist activity in multiple functional assays. smolecule.com

| Assay Type | Parameter | IC₅₀ Value (μM) |

|---|---|---|

| cAMP Accumulation Assay | Inhibition of Forskolin-stimulated cAMP | 5.74 |

| [³⁵S]GTPγS Binding Assay | Inhibition of Agonist-stimulated Binding | 4.78 |

Data sourced from the discovery of the first nonpeptide antagonists for the Relaxin-3/RXFP3 system. smolecule.com

The SAR studies revealed that an aromatic ring at one site was crucial for activity, while modifications at other sites could improve potency and pharmacokinetic properties. smolecule.com This work culminated in the identification of a lead compound, RLX-33, which proved to be a selective and functionally active antagonist in vitro and in vivo. smolecule.commedchemexpress.com These findings established a promising new scaffold for developing drugs targeting the relaxin-3/RXFP3 system. smolecule.com

The mechanism by which many pyrrolidin-2-one derivatives exert their effects on the CNS is through the modulation of neurotransmitter release. This is most clearly demonstrated by their interaction with the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is an integral membrane protein found on presynaptic vesicles and is crucial for the proper regulation of vesicle function and neurotransmission. google.comrsmu.press It is believed to play a role in maintaining the pool of readily releasable vesicles, thereby influencing synaptic transmission, particularly during periods of high neuronal activity.

The binding of ligands to SV2A modulates its function, which in turn alters the release of neurotransmitters. The antiepileptic drug Levetiracetam and its more potent analogues, which share the pyrrolidin-2-one core, are thought to exert their therapeutic effects by binding to SV2A and reducing neuronal hypersynchronization. google.com Therefore, research into this compound analogues as SV2A ligands is intrinsically linked to the modulation of neurotransmitter release.

The pyrrolidin-2-one core is the foundational structure for a major class of SV2A ligands. researchgate.net The discovery that the antiepileptic drug Levetiracetam, an (S)-α-ethyl-2-oxo-pyrrolidine acetamide, binds specifically to SV2A validated this protein as a major drug target. nih.govgoogle.com This has spurred extensive research to develop new, more potent, and selective SV2A ligands based on this scaffold, many of which are being developed as imaging agents for positron emission tomography (PET) to map synaptic density in the brain. nih.govrsmu.press

Crucially, this line of research has explored fluoro-substituted 4-phenyl-2-pyrrolidinone derivatives, which are direct analogues of the compound of interest. nih.gov Potent and selective ligands such as UCB-J, which features a fluorinated phenyl group, have proven to be highly important for SV2A PET imaging in clinical studies of epilepsy, Alzheimer's disease, and Parkinson's disease. nih.gov A series of 4-(3,5-difluorophenyl)pyrrolidin-2-one (B6255760) analogues were synthesized to further explore the structure-activity relationship, demonstrating that the phenylpyrrolidinone scaffold is highly amenable to modification to achieve high-affinity SV2A binding. nih.govsemanticscholar.org There is a strong correlation between the binding affinity of these pyrrolidin-2-one analogues for SV2A and their anticonvulsant potency in animal models, confirming the functional relevance of this interaction. google.com

Cardiovascular System Effects

While primarily investigated for CNS effects, certain pyrrolidin-2-one analogues have also been evaluated for their impact on the cardiovascular system. A study of 1-substituted pyrrolidin-2-one derivatives found that several compounds possessed significant antiarrhythmic and antihypertensive activities.

The most potent compounds in this series featured a 3-(4-arylpiperazin-1-yl)propyl moiety attached to the nitrogen of the pyrrolidin-2-one ring. Pharmacological results and receptor binding studies suggest that these cardiovascular effects are related to the compounds' alpha-adrenolytic (alpha-blocking) properties. By acting as antagonists at α-adrenergic receptors, these compounds can block the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation and a reduction in blood pressure. The activity was found to be dependent on the specific substitution pattern on the phenylpiperazine moiety, with methoxy- or chloro-substituents in the ortho position yielding the most potent effects. This indicates that the pyrrolidin-2-one scaffold can be adapted to create compounds with primary effects on the cardiovascular system through interaction with adrenergic receptors.

Interaction with Specific Molecular Targets

Analogues of this compound have been investigated for their potential interaction with cannabinoid receptors, specifically the CB1 receptor. nih.govnih.gov The cannabinoid receptor system, particularly the CB1 receptors which are abundant in the central nervous system, is involved in various physiological processes. nih.gov Both CB1 and CB2 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylate cyclase and modulation of potassium and calcium channels. nih.govnih.gov

Radiolabeled analogues, such as [11C]FMePPEP and [18F]FEPEP, have been developed and evaluated as potential tracers for positron emission tomography (PET) imaging of CB1 receptors in the brain. nih.govnih.gov These tracers are designed to have optimal lipophilicity to cross the blood-brain barrier while minimizing non-specific binding, a challenge with earlier cannabinoid receptor ligands. nih.gov The development of such imaging agents is crucial for studying the role of the cannabinoid system in various neurological and psychiatric disorders. nih.govnih.gov

The interaction of pyrrolidin-2-one derivatives with sodium channels has been a subject of investigation, particularly in the context of their antiarrhythmic activity. nih.gov Sodium channel blockers are classified as Class I antiarrhythmic drugs and work by blocking the fast sodium channels responsible for the rapid depolarization (phase 0) of cardiac action potentials in non-nodal tissues. cvpharmacology.com This action decreases the conduction velocity of the electrical impulse in the heart, which can be effective in terminating tachycardias caused by abnormal conduction pathways like reentry. cvpharmacology.comderangedphysiology.com

In a study of the pyrrolidin-2-one derivative S-75, its influence on sodium channels was assessed to understand its mechanism of antiarrhythmic action. nih.gov The study found that S-75 had only weak effects on ion channels, including sodium channels. nih.gov This suggests that the primary antiarrhythmic mechanism of this particular compound is not through direct sodium channel blockade but rather through its α1-adrenolytic activity. nih.gov However, the potential for other pyrrolidine-2,5-dione hybrids to interact with sodium channels has been noted in the context of their anticonvulsant activity. frontiersin.org

The interaction of this compound and its analogues with calcium channels has also been explored. nih.gov The L-type CaV1.2 calcium channel is crucial for cardiac and smooth muscle contractility, among other functions. nih.gov In the investigation of the antiarrhythmic compound S-75, its effect on calcium channels was evaluated. The results indicated that S-75 had a weak effect on these channels, suggesting that calcium channel blockade is not the primary mechanism for its observed pharmacological activity. nih.gov

It is important to note that cannabinoid receptors, which some pyrrolidin-2-one analogues interact with, are known to modulate calcium channels. nih.govnih.gov The activation of CB1 receptors, which are Gi/o protein-coupled, can lead to the modulation of calcium channels. nih.govnih.gov Therefore, while a direct significant interaction with calcium channels might not be the primary action of compounds like S-75, indirect modulation via other receptor systems could be a possibility for some analogues.

Table 2: List of Mentioned Chemical Compounds | Compound Name | | :--- | | this compound | | (3R,5R)-3-((R)-1-(4-Fluorophenyl)ethylamino)-5-(3-[11C]methoxyphenyl)-1-(4-trifluoromethylphenyl)pyrrolidin-2-one ([11C]FMePPEP) | | (3R,5R)-5-(3-(2-[18F]Fluoroethoxy)phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one ([18F]FEPEP) | | 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (EP-40) | | 1-[3-(4-(3-chlorophenyl) piperazin-1-yl) propyl) pyrrolidin-2-one] (Compound V) | | 1-[2-hydroxy-3(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one (MG-1) | | 3-bromo-1-(2-fluorophenyl)pyrrolidin-2-one (B2804189) | | 4-(3-fluorophenyl)pyrrolidin-2-one (B1439352) | | Anisomycin | | Aconitine | | Adrenaline | | Barium chloride | | Calcium chloride | | Doxazosin | | Epinephrine | | Methoxamine | | Norepinephrine | | Phenoxybenzamine | | Prazosin | | Rimonabant | | Sulcardine sulfate (B86663) | | Tamsulosin | | Terazosin | | Δ9-Tetrahydrocannabinol (THC) | | WIN 55,212-2 | | WB 4101 | | Wy26703 | | Wy26392 | | RX781094 | | S-61 | | S-73 | | S-75 | | EP-35 | | EP-43 | | EP-46 | | EP-68 | | EP-70 | | EP-71 | | EP-74 | | RDS992 | | RS87337 |92 | | RS87337 |

MDM2-p53 Interaction Inhibition

The interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2), is a critical pathway in cancer development and a significant target for therapeutic intervention. The inhibition of this interaction can restore the tumor-suppressing function of p53. Research into small molecule inhibitors has identified the pyrrolidone scaffold, a core component of this compound, as a promising framework for the development of novel MDM2-p53 inhibitors. nih.govnih.gov

Initial efforts in this area were inspired by the moderate inhibitory activity of the natural product chalcone (B49325) against MDM2. nih.gov Through virtual screening based on the binding mode of chalcone, an unsaturated pyrrolidone scaffold was identified as a potential inhibitor. nih.gov Subsequent synthesis and biological evaluation of a series of unsaturated pyrrolidone derivatives led to the discovery of compounds with significant binding affinity for MDM2. These compounds were designed to occupy the three critical hydrophobic pockets of the MDM2 protein. nih.gov

Further structure-based design has yielded potent pyrrolidone derivatives with improved inhibitory activity against the p53-MDM2 interaction and significant in vitro antiproliferative potency. nih.gov Certain optimized compounds have demonstrated the ability to induce the activation of p53 and its downstream target p21, leading to cell cycle arrest and apoptosis in cancer cell lines. nih.gov Notably, some of these novel pyrrolidone-based p53-MDM2 inhibitors have shown excellent antitumor activity and selectivity, with no cytotoxicity against normal cells in vitro. nih.gov

One study identified a particularly potent pyrrolidone derivative, compound 4h , which demonstrated strong binding to MDM2 and exhibited excellent, selective antitumor activity. nih.gov Another investigation led to the discovery of pyrrolidone derivatives, such as compounds 41 and 60a , with nanomolar inhibitory constants (Ki) against the MDM2-p53 interaction and the ability to inhibit tumor growth in xenograft models. nih.gov Interestingly, compound 41 was also identified as a potent dual inhibitor of both MDM2 and its homolog MDMX. nih.gov

| Compound | Inhibitory Constant (Ki) against MDM2 | Reference |

|---|---|---|

| Pyrrolidone Derivative 5 | 780 nM | nih.gov |

| Compound 41 | 260.0 nM | nih.gov |

| Compound 60a | 150.0 nM | nih.gov |

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is vital for the synthesis of nucleic acids and amino acids, making DHFR a key target for anticancer and antimicrobial therapies. nih.gov The pyrrolidine ring, a structural component of this compound, is recognized as a significant pharmacophore in medicinal chemistry, and its derivatives have been investigated for DHFR inhibitory activity. researchgate.net

A study focused on a series of 4-pyrrolidine-based thiosemicarbazones demonstrated their potential as DHFR inhibitors. These compounds were synthesized and evaluated for their in vitro inhibitory activity against the DHFR enzyme. The synthesized derivatives exhibited a range of inhibitory potencies, with IC50 values in the micromolar range. nih.govrsc.org The most active compound in this series, derivative 5d , displayed the highest inhibitory activity. nih.govrsc.org Molecular docking studies suggest that the thiosemicarbazone moiety contributes to the inhibitory action by forming stable complexes with the zinc ions present in the active site of DHFR. nih.gov

| Compound Series | IC50 Range | Most Active Compound | Reference |

|---|---|---|---|

| 4-Pyrrolidine-based thiosemicarbazones 5(a–r) | 12.37 ± 0.48 μM to 54.10 ± 0.72 μM | 5d | nih.govrsc.org |

CXCR4 Chemokine Receptor Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) plays a crucial role in several physiological and pathological processes, including HIV infection, inflammation, autoimmune diseases, and cancer metastasis. nih.gov Consequently, the development of CXCR4 antagonists is a significant area of pharmaceutical research. The pyrrolidine scaffold has been successfully utilized as a basis for the design and synthesis of novel and potent CXCR4 antagonists. nih.govfrontiersin.org

One research effort led to the identification of a series of potent CXCR4 antagonists based on a pyrrolidine scaffold. nih.gov Through structural exploration and optimization, a lead compound, compound 46 , was identified. This compound demonstrated potent binding affinity to the CXCR4 receptor and effectively inhibited CXCL12-induced cytosolic calcium flux, a key signaling event downstream of CXCR4 activation. nih.govuniroma3.it Furthermore, in a transwell invasion assay, compound 46 significantly mitigated cell migration mediated by the CXCL12/CXCR4 axis. nih.govuniroma3.it This compound also exhibited favorable physicochemical properties and a good in vitro safety profile. nih.govuniroma3.it

Another review highlighted a pyrrolidine-containing derivative, compound 26 , which includes pyridine, piperazine, and pyrimidine (B1678525) moieties, as a potent CXCR4 antagonist. frontiersin.org This compound showed strong binding affinity to the CXCR4 receptor and was effective in inhibiting CXCL12-induced cytosolic calcium flux. frontiersin.org

| Compound | CXCR4 Binding Affinity (IC50) | Inhibition of CXCL12-induced Calcium Flux (IC50) | Reference |

|---|---|---|---|

| Compound 46 | 79 nM | 0.25 nM | nih.govuniroma3.it |

| Compound 26 | 79 nM | 0.25 nM | frontiersin.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Fluorine Atom Position on Biological Activity and Stability

The position of the fluorine atom on the phenyl ring is a critical determinant of a molecule's biological activity and metabolic stability. Fluorine's high electronegativity and small size can alter a compound's electronic properties, lipophilicity, and binding interactions with biological targets. nih.govresearchgate.net

Table 1: Comparison of Directing Effects of Phenyl Ring Substituents

| Substituent Position | Primary Electronic Effect | Influence on Intermediate Stability |

|---|---|---|

| Ortho | Resonance and Inductive | Can directly stabilize or destabilize adjacent charges through resonance. masterorganicchemistry.comyoutube.com |

| Para | Resonance and Inductive | Can directly stabilize or destabilize adjacent charges through resonance. masterorganicchemistry.comyoutube.com |

| Meta | Inductive | Primarily influences charge distribution through the sigma framework, avoiding direct resonance interaction with the reaction center. masterorganicchemistry.comyoutube.com |

Influence of Substitution Patterns on the Pyrrolidinone Ring

Modifications to the pyrrolidinone ring itself are a key aspect of the SAR for this class of compounds. The pyrrolidinone scaffold is not merely a carrier for the phenyl group but an active participant in molecular interactions. nih.govunipa.it Substitutions at positions C3, C4, and C5 of the pyrrolidinone ring can dramatically alter pharmacological activity.

For example, in a series of pyrrolidine (B122466) derivatives studied as caspase inhibitors, substitutions at the 4-position of the pyrrolidinone ring had a profound impact on inhibitory potency. Fluorinated analogues at this position were found to be 100-1000 times more efficient than corresponding methoxy (B1213986) analogues. nih.gov A 4,4-difluorinated compound, in particular, showed the most potent activity. nih.gov Conversely, introducing bulkier groups like tetraethyleneglycol at the same position resulted in inactive compounds. nih.gov

In other studies, substitutions at the C3 position of the pyrrolidine ring have also been shown to be crucial for activity. nih.govresearchgate.net The nature, size, and stereochemistry of these substituents can influence how the molecule fits into a binding pocket and can introduce new points of interaction, such as hydrogen bonds or hydrophobic contacts. The unsubstituted pyrrolidinone ring in 1-(3-Fluorophenyl)pyrrolidin-2-one means these specific interactions are absent, making the N-phenyl group the primary driver of its pharmacological profile.

Table 2: Effect of Pyrrolidinone Ring Substitution on Activity (General Findings)

| Substitution Position | Example Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C4 | Fluoro, Difluoro | Significant increase in potency (caspase inhibitors). | nih.gov |

| C4 | Methoxy, Trifluoromethyl | Lower potency compared to fluoro-substituted analogs. | nih.gov |

| C3 | Phenyl carbamoyl | Potent inhibition of neutral sphingomyelinase 2 (nSMase2). | researchgate.net |

| C3, C4 | Diphenyl (cis-config) | Maintained a potent "U-shaped" conformation for RORγt agonism. | nih.gov |

Stereochemical Considerations and Enantiomeric Activity

Chirality plays a pivotal role in the interaction of drugs with biological systems, which are inherently chiral. nih.gov While this compound itself is achiral, the introduction of substituents on the pyrrolidinone ring at positions 3 or 4 would create one or more stereocenters. The biological activity of the resulting enantiomers can differ significantly. nih.gov

One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause unwanted side effects. nih.gov This principle has been demonstrated across many classes of pyrrolidine-containing compounds. For instance, in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), the stereochemistry of the pyrrolidinone core is a critical factor for binding to the S1 pocket of the enzyme. bohrium.com

The synthesis of enantiomerically pure pyrrolidine derivatives is an active area of research, often employing biocatalytic methods with enzymes like transaminases to achieve high stereoselectivity. acs.org For any future development of substituted analogs of this compound, resolving and testing individual enantiomers would be essential to fully characterize their pharmacological profiles and identify the most potent and safest candidate. nih.gov

Effect of Ring Puckering and Conformational Flexibility on Pharmacological Efficacy

The five-membered pyrrolidine ring is not planar but exists in a state of "pseudorotation" between various puckered conformations, typically described as envelope and twist forms. nih.govunipa.it This conformational flexibility allows the molecule to adapt its shape to fit into a biological target. However, the specific puckering of the ring is influenced by its substituents, and this, in turn, affects pharmacological efficacy. nih.gov

Inductive and stereoelectronic factors of substituents control the preferred conformation. nih.gov For example, studies on proline, a related pyrrolidine structure, have shown that electronegative substituents at the C4 position can control the ring's pucker. nih.gov A trans-4-fluoro substituent favors an exo pucker, while a cis-4-fluoro substituent favors an endo pucker. nih.gov These conformational preferences can be critical for orienting other parts of the molecule correctly for optimal binding.

While specific conformational analysis of this compound is not widely published, the principles from related structures suggest that the interaction between the phenyl ring and the carbonyl group of the lactam will influence the ring's conformational equilibrium. researchgate.net The ability of the ring to adopt a specific low-energy conformation upon binding to a receptor can be a key determinant of its potency. nih.gov Computational modeling and NMR studies are often used to investigate these conformational preferences and their impact on activity. researchgate.net

Contributions of Lipophilicity to Biological Activity

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a crucial physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov It determines the ability of a molecule to cross biological membranes, such as the blood-brain barrier. researchgate.net

The introduction of a fluorine atom generally increases a molecule's lipophilicity compared to its hydrogen-containing counterpart. researchgate.netresearchgate.net Therefore, this compound is expected to be more lipophilic than 1-phenylpyrrolidin-2-one. This enhanced lipophilicity can lead to better membrane permeability and potentially higher concentrations at the site of action. nih.gov

However, the relationship between lipophilicity and biological activity is not always linear. mdpi.com While a certain degree of lipophilicity is necessary for a compound to reach its target, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on various pyrrolidine derivatives have often highlighted the importance of lipophilicity as a descriptor for predicting biological activity. imist.manih.govnih.gov These studies aim to find an optimal balance of properties, where lipophilicity is sufficient for membrane transport without compromising other essential characteristics. For instance, in a series of thiazolyl-azoles, the compounds with the best anti-inflammatory and antioxidant effects had medium values of lipophilicity. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-phenylpyrrolidin-2-one |

| 1-aminopyrrolidine-2-one |

| 2-pyrrolidone-5-carboxylic acid |

| 4,4-difluoro-pyrrolidine derivative |

| 5-fluoro-1-deoxy-Δ-THC |

| 5-fluorouracil |

| alpelisib |

| celecoxib |

| ezetimibe |

| fluticasone propionate |

| N-Boc-trans-4-tert-butyl-l-proline |

| nucleocidin |

| Phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6dimethylimidazo [1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate (PDDC) |

| proline |

| pyrethrin I |

| pyrethrin II |

| trans-4-fluoroproline |

| cis-4-fluoroproline |

| 4(R)-hydroxy-l-proline |

| (R)-2-(p-chlorophenyl)pyrrolidine |

| levo-and dextropropoxyphene |

| propranolol |

| thalidomide |

| 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one |

| 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin |

| 1,5-Diaryl-3-Oxo-1,4-Pentadiene |

| 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid |

| 2-anilino, 4-aryl pyrimidines |

| 2, 4-diaryl 7-azaindoles |

| 3-acetyl-1,3,4-oxadiazolines |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione |

| 3-iodopyrroles |

| 4-tert-butylprolines |

| 5-(2-Nitrophenyl)-1-phenylpyrrolidin-2-one |

| 6-arylthio-3-hydroxypyrimidine-2, 4-diones |

| N-phenyl-1H-pyrrol-2-ones |

| N-phenylpyrrolidin-2-ones |

| nitroisoxazole |

| spiro [pyrrolidin-3,2-oxindoles] |

| thiazolyl-carbonyl-thiosemicarbazides |

| thiazolyl-azoles |

| trifluoromethanesulfonamide-substituted prolinamides |

| (2R, 3R, 4S)-2-aminomethylpyrrolidine 3,4-diol |

| (R,R)-(+/-)-methyl 3-acetyl-4-[3- (cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-pyrrolidinecarboxylate |

| 1-fluoro-3,5-dimethoxybenzene |

| 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP) |

| GW4869 |

Computational and in Silico Studies of 1 3 Fluorophenyl Pyrrolidin 2 One Analogues

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool for predicting the preferred orientation of a ligand when bound to a receptor's active site. For analogues of 1-(3-Fluorophenyl)pyrrolidin-2-one, docking studies have been instrumental in elucidating their potential as inhibitors for various enzymes.

Research on pyrrolidin-2-one derivatives has frequently targeted enzymes such as acetylcholinesterase (AChE), cyclooxygenase (COX), and myeloid cell leukemia-1 (Mcl-1). researchgate.netnih.govnih.gov For instance, in studies targeting AChE, a key enzyme in Alzheimer's disease, various pyrrolidin-2-one analogues were docked into its active site (PDB ID: 4EY7). researchgate.netnih.gov These investigations revealed that the compounds could establish significant interactions, including hydrogen bonds and hydrophobic interactions, with key residues in the enzyme's binding pocket. researchgate.net One study reported docking scores for novel pyrrolidin-2-one derivatives that were superior to the standard drug, donepezil, indicating a strong binding affinity. researchgate.netnih.gov

Similarly, docking studies of new pyrrolidin-2-one derivatives against COX-1 and COX-2 enzymes have been performed to evaluate their potential anti-inflammatory activity. nih.gov These in silico experiments help in understanding the structural features that govern the inhibitory potential of these compounds. nih.gov The presence and orientation of specific moieties, such as acidic groups, on the pyrrolidinone scaffold have been shown to be crucial for effective binding within the active site of enzymes like lipoxygenase (LOX). nih.gov

In the context of anticancer research, pyrrolidine (B122466) derivatives have been investigated as Mcl-1 inhibitors. nih.gov Molecular docking results helped to identify the binding modes and key interactions between the ligands and the protein's binding site, providing a strong basis for the design of new and more potent inhibitors. nih.gov

A representative set of docking scores for pyrrolidin-2-one analogues against AChE is presented in the table below.

| Compound | Target | Docking Score (kcal/mol) | Reference |

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a) | AChE | -18.59 | researchgate.net |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one (14d) | AChE | -18.057 | researchgate.net |

| Donepezil (Standard) | AChE | -17.257 | researchgate.net |

| 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one (CDPO) | CYP3A4 | -6.32 | bohrium.com |

| 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one (CDPO) | CYP1A2 | -6.12 | bohrium.com |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

For pyrrolidin-2-one derivatives, MD simulations have been conducted for periods up to 100 nanoseconds to assess the stability of the docked complexes. researchgate.netnih.govnih.gov These studies have shown that the synthesized compounds can form stable complexes with their target enzymes, such as AChE. researchgate.netnih.gov The stability of these complexes is crucial for their potential therapeutic efficacy.

MD simulations, often combined with Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations, help in estimating the binding free energies of the ligand-protein complexes. nih.govtandfonline.com This approach provides a more accurate prediction of the binding affinity compared to docking scores alone. Studies on pyrrolidin-2-one derivatives as Mcl-1 inhibitors have utilized this method to confirm the stability of the compounds in the target protein's binding site. nih.govtandfonline.com

Furthermore, MD simulations can reveal the importance of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, in maintaining the stability of the complex. The analysis of the trajectory from an MD simulation can show how these interactions evolve over time, providing a deeper understanding of the binding mechanism. arabjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is invaluable for predicting the activity of new compounds and for optimizing lead structures.

For analogues of this compound, QSAR studies have been conducted to understand the structural requirements for their biological activities. For example, a QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives identified key molecular descriptors associated with their antiarrhythmic activity. nih.govresearchgate.netnih.gov The resulting models, which explained a high percentage of the variance in activity, were rigorously validated to ensure their predictive power. nih.govresearchgate.net

In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for pyrrolidine derivatives as Mcl-1 inhibitors. nih.govtandfonline.com These models generated contour maps that visually represent the favorable and unfavorable regions for steric, electrostatic, and other fields, guiding the design of more potent inhibitors. nih.gov The statistical robustness of these models is crucial, with high Q² and R² values indicating good stability and predictability. nih.govtandfonline.com

A QSAR study on substituted (pyrrolo[1,2-a] researchgate.netnih.govnih.govtriazino[2,3-c]quinazoline-5a-yl)carboxylic acids highlighted the influence of an electron-withdrawing fluorophenyl cycle on anti-inflammatory activity, demonstrating the importance of this substituent in modulating biological effects. zsmu.edu.ua

The following table summarizes the statistical parameters of a representative 3D-QSAR model for pyrrolidine derivatives.

| Model | Q² | R² | R²_pred | Reference |

| CoMFA | 0.689 | 0.999 | 0.986 | nih.gov |

| CoMSIA | 0.614 | 0.923 | 0.815 | nih.gov |

| HQSAR | 0.603 | 0.662 | 0.743 | nih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. It has been applied to analogues of this compound to gain a deeper understanding of their intrinsic properties.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional conformation of a molecule, a process known as geometry optimization. For pyrrolidin-2-one derivatives, this has been performed to obtain accurate molecular structures. bohrium.comnih.govtandfonline.com The optimized geometries provide the foundation for further analysis of the electronic properties. For instance, a study on (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid confirmed that the optimized structure obtained through DFT calculations was in good agreement with the experimental X-ray crystal structure. tandfonline.com Similarly, DFT has been used to explore the mechanistic aspects of reactions involving pyrrolidinone derivatives. nih.gov

HOMO-LUMO Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap suggests that a molecule is more reactive. researchgate.net

For a novel 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one derivative, DFT calculations were used to determine a HOMO-LUMO gap of 5.086 eV. bohrium.com This information, along with other calculated parameters like ionization potential and electrophilicity index, provides a comprehensive picture of the molecule's reactivity. bohrium.com Such calculations are vital for understanding the potential of these compounds to participate in chemical reactions, including those relevant to their biological activity.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (typically associated with electronegative atoms and indicative of sites for electrophilic attack) and positive potential (associated with hydrogen atoms and indicative of sites for nucleophilic attack). nih.govresearchgate.net

In studies of related heterocyclic compounds containing a fluorophenyl moiety, MEP analysis has been used to identify the reactive sites. nih.govresearchgate.net For example, in a pyridazin-3(2H)-one derivative, the negative potential was localized on the oxygen atoms, while the positive potential was found over the hydrogen atoms. nih.gov This type of analysis provides crucial insights for understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to ligand-receptor binding.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a detailed understanding of the close contacts between neighboring molecules. The analysis involves generating a surface around a molecule where the contribution from the molecule's own electron density is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, a comprehensive picture of the intermolecular forces can be obtained.

Detailed Research Findings

The Hirshfeld surface analysis of this analogue reveals a variety of intermolecular contacts that contribute to the stability of its three-dimensional network in the crystal. The most prominent interactions are hydrogen bonds, including conventional N—H⋯O bonds and weaker C—H⋯O, C—H⋯F, and C—H⋯Br hydrogen bonds. researchgate.net Additionally, C—H⋯π interactions are observed, which further consolidate the molecular packing. researchgate.net

The dnorm map for this analogue shows distinct red spots, which are indicative of close intermolecular contacts and correspond to the locations of N—H⋯O, C—H⋯O, and C—H⋯F interactions. researchgate.net A quantitative breakdown of the intermolecular contacts is obtained from the two-dimensional fingerprint plots derived from the Hirshfeld surface.

The analysis of another related compound, (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one , further underscores the significance of various weak intermolecular forces. In this crystal structure, C—H⋯π interactions link molecules into a layered arrangement, and the packing is further stabilized by weak Br⋯H and F⋯H contacts. nih.gov

The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for these two analogues.

| Intermolecular Contact | Contribution in 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one (%) researchgate.net | Contribution in (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (%) nih.gov |

| H···H | 42.6 | 21.7 |

| C···H/H···C | 20.6 | 31.1 |

| O···H/H···O | 8.8 | 9.7 |

| Br···H/H···Br | 8.8 | 14.2 |

| F···H/H···F | 5.2 | 9.8 |

| N···H/H···N | 2.8 | - |

| C···C | 2.4 | - |

| Br···C/C···Br | 1.8 | - |

| F···C/C···F | 0.6 | - |

| F···O/O···F | 0.6 | - |

These data highlight that H···H contacts are the most frequent, which is typical for organic molecules. The significant contributions from C···H/H···C and O···H/H···O contacts in both analogues point to the importance of van der Waals forces and hydrogen bonding in their crystal packing. The presence of halogen-hydrogen contacts (Br···H and F···H) further demonstrates the role of the halogen substituents in directing the supramolecular architecture.

In the case of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one , another compound containing a fluorophenyl group, Hirshfeld surface analysis shows that over 90% of the intermolecular contacts involve hydrogen atoms, with molecules being connected through weaker C—H⋯O and C—H⋯S contacts. nih.gov

Emerging Research Directions and Future Perspectives

Design and Synthesis of Novel Pyrrolidinone Analogues for Enhanced Bioactivity

The synthesis of novel analogues of 1-(3-Fluorophenyl)pyrrolidin-2-one is a key strategy to enhance its biological activity and to probe its structure-activity relationship (SAR). The versatility of the pyrrolidinone core allows for modifications at several positions. General strategies for the synthesis of pyrrolidin-2-one derivatives often involve cyclization reactions. One common method is the reaction of γ-amino esters, which can be induced to cyclize under specific conditions to form the lactam ring. For instance, a one-vessel operation involving a nickel perchlorate-induced reaction of a cyclopropane (B1198618) with an aniline (B41778), followed by refluxing with acetic acid in toluene, can efficiently produce the corresponding pyrrolidin-2-one. nih.gov

Furthermore, palladium-catalyzed cyclocarbonylation of propargyl amines represents a modern and efficient route to substituted 2-oxo-dihydropyrroles. organic-chemistry.org These methods provide a robust platform for generating a library of analogues of This compound with diverse substitution patterns, which can then be screened for enhanced biological activity in various therapeutic areas.

| Synthetic Strategy | Description | Potential for Analogue Synthesis |

| Cyclization of γ-amino esters | Formation of the lactam ring from an open-chain precursor. | Allows for variation in the substituents on the pyrrolidinone ring and the phenyl group. |

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and a dipolarophile. | Enables the creation of complex and stereochemically diverse pyrrolidinone scaffolds. |

| Palladium-Catalyzed Cyclocarbonylation | Cyclization of propargyl amines with carbon monoxide. | Provides access to unsaturated pyrrolidinone derivatives with a wide range of functional groups. |

Development of the Compound as Chemical Probes for Biological Pathways

The development of chemical probes is crucial for elucidating complex biological pathways. This compound , due to its core structure, has the potential to be developed into a valuable chemical probe. The pyrrolidinone moiety is present in many biologically active compounds, and understanding the metabolic fate of this class of molecules is essential. Studies on the metabolism of related pyrrolidinophenone analogues have shown that common metabolic pathways include the reduction of the carbonyl group and oxidation of the pyrrolidinone ring. epa.gov

A key feature for a chemical probe is the ability to be detected and quantified. The fluorine atom in This compound provides a unique spectroscopic signature that can be exploited for detection using ¹⁹F NMR spectroscopy. Furthermore, the synthesis of fluorescently labeled analogues could enable the visualization of the compound's distribution and interaction with biological targets within cells and tissues. For example, a "turn-on" fluorescent probe for pyrrolidine (B122466) has been developed, which exhibits a change in fluorescence upon reaction with the target molecule. organic-chemistry.org A similar strategy could be applied to develop a specific probe based on the This compound scaffold.

Applications in Advanced Imaging Techniques (e.g., PET Imaging Agents)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo quantification of biochemical and pharmacological processes. The fluorine-18 (B77423) (¹⁸F) isotope is a commonly used positron emitter in PET imaging due to its favorable decay characteristics. The presence of a fluorine atom in This compound makes it an attractive candidate for development as a PET imaging agent.

A significant area of interest for such a tracer could be the imaging of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the brain. Research has been conducted on the radiosynthesis of ¹⁸F-labeled compounds structurally related to This compound for this purpose. For instance, ¹⁸F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile has been synthesized and evaluated as a potential PET tracer for AMPA receptors, demonstrating good brain uptake in preclinical studies. sigmaaldrich.com This suggests that an ¹⁸F-labeled version of This compound could also serve as a valuable tool for studying the role of AMPA receptors in neurological and psychiatric disorders.

| Imaging Modality | Isotope | Potential Application | Rationale |

| Positron Emission Tomography (PET) | ¹⁸F | Imaging of AMPA receptors in the brain | The fluorine atom allows for radiolabeling with ¹⁸F. Structural similarity to known AMPA receptor ligands. |

| Magnetic Resonance Spectroscopy (MRS) | ¹⁹F | In vivo tracking and metabolism studies | The stable ¹⁹F isotope provides a unique NMR signal for detection. |

Exploration of Additional Therapeutic Areas Based on Scaffold Versatility

The pyrrolidinone scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility suggests that This compound and its analogues could have therapeutic potential in a wide range of diseases beyond their initially intended applications.

Given this precedent, a systematic screening of This compound and a library of its analogues against a broad panel of biological targets could uncover novel therapeutic applications. The fluorine substituent can influence properties such as metabolic stability and binding affinity, potentially leading to the discovery of potent and selective agents for various diseases.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrrolidinones

| AI/ML Application | Description | Impact on Pyrrolidinone Research |

| QSAR Modeling | Predicting biological activity based on chemical structure. | Prioritizes the synthesis of the most promising analogues of This compound . |

| Generative AI for De Novo Design | Creating novel molecular structures with desired properties. | Accelerates the discovery of new drug candidates based on the pyrrolidinone scaffold. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of compounds. | Reduces the failure rate of drug candidates in later stages of development. |

Q & A

Basic: What safety protocols are essential when handling 1-(3-fluorophenyl)pyrrolidin-2-one in laboratory settings?

Answer:

Proper personal protective equipment (PPE) is critical. Use nitrile gloves inspected for integrity before use, and follow glove removal techniques to avoid skin contact . Respiratory protection (e.g., NIOSH-approved P95 respirators for nuisance dust) is recommended during prolonged handling . Work in a well-ventilated fume hood, and avoid contamination of drains or surfaces . Store the compound in a tightly sealed container in a dry, ventilated area to prevent degradation . Immediate decontamination of spills with inert adsorbents (e.g., vermiculite) is advised.

Advanced: How can exposure control parameters for this compound be optimized in high-throughput synthesis workflows?

Answer:

Implement real-time air monitoring using photoionization detectors (PID) to track airborne concentrations during synthesis. Adjust ventilation rates based on PID data to maintain levels below occupational exposure limits (OELs). For large-scale reactions, employ closed-system reactors to minimize fugitive emissions . Validate exposure controls using wipe tests on surfaces and HPLC analysis of airborne particulates.

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Confirm substituent positions on the pyrrolidinone ring and fluorophenyl group (e.g., coupling constants for aromatic protons) .

- FT-IR: Identify carbonyl stretching (~1700–1750 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

- LC-MS: Verify molecular weight (C₁₀H₁₀FNO, MW 179.19 g/mol) and purity (>95%) .

Advanced: How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

Answer:

Systematic modifications include:

- Fluorine substitution: Compare 3-fluorophenyl vs. 4-fluorophenyl analogs to assess electronic effects on reactivity .

- Pyrrolidinone ring functionalization: Introduce methyl or amino groups at the 4-position to modulate steric and electronic properties .

- Bioisosteric replacements: Replace the fluorophenyl group with pyridinyl or benzodioxolyl moieties to evaluate binding affinity .

Validate designs using DFT calculations (e.g., Mulliken charges for electrophilic sites) and in vitro assays.

Basic: What are the primary environmental hazards associated with this compound?

Answer:

The compound poses risks due to its persistence and potential bioaccumulation. Avoid discharge into water systems, as fluorinated aromatic compounds resist microbial degradation . Use activated carbon filtration in waste streams to adsorb residuals. Monitor aquatic toxicity using Daphnia magna assays (EC₅₀ values) .

Advanced: How can conflicting toxicity data (e.g., oral vs. dermal LD₅₀) for this compound be resolved?

Answer:

Conduct species-specific toxicity studies:

- In vitro: Use human keratinocyte (HaCaT) and intestinal (Caco-2) cell lines to model dermal/oral exposure .

- In silico: Apply QSAR models (e.g., TOPKAT) to predict absorption coefficients and reconcile discrepancies .

Cross-validate with in vivo rodent studies, prioritizing OECD Guideline 423 (acute oral toxicity) and 402 (dermal absorption) .

Basic: What synthetic routes are available for this compound?

Answer:

Common methods include:

- Ring-closing metathesis: React 3-fluorophenylacrylamide with Grubbs catalyst to form the pyrrolidinone ring .

- Mannich reaction: Condense 3-fluoroaniline with γ-butyrolactam under acidic conditions .

Optimize yields (>70%) via microwave-assisted synthesis (100°C, 30 min) and purify via recrystallization (ethanol/water) .

Advanced: How can computational modeling elucidate the interaction of this compound with biological targets?

Answer:

Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., GABA receptors) using crystal structures (PDB ID: 6HUP). Analyze binding poses for hydrogen bonds between the carbonyl group and Arg112 residue . Validate with molecular dynamics simulations (GROMACS) to assess stability over 100 ns trajectories.

Basic: What regulatory classifications apply to this compound?

Answer:

Classified under GHS as:

- H302: Harmful if swallowed (oral toxicity, Category 4)

- H315/H319: Causes skin/eye irritation (Category 2)

- H335: May cause respiratory irritation .

Comply with OSHA 29 CFR 1910.1200 for labeling and SDS documentation .

Advanced: What experimental approaches are used to study the metabolic fate of this compound in vivo?

Answer:

- Radiolabeling: Synthesize ¹⁴C-labeled analogs to track metabolites in rodent plasma/tissues via scintillation counting .

- LC-HRMS: Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using fragmentation patterns .

- CYP inhibition assays: Test liver microsomes to identify enzymes (e.g., CYP3A4) responsible for oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.